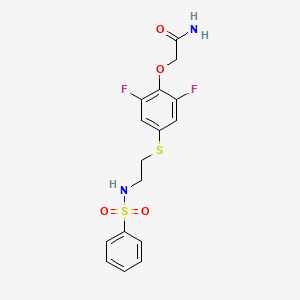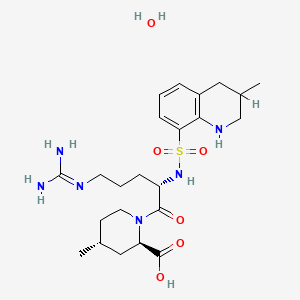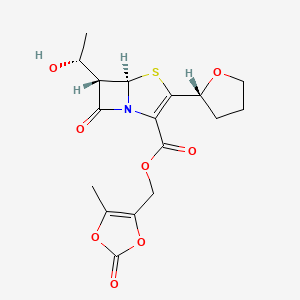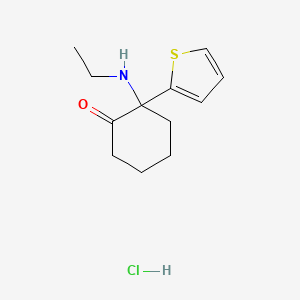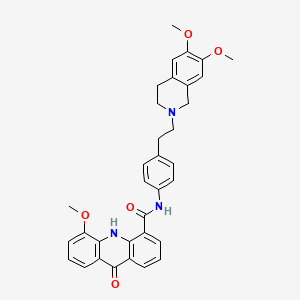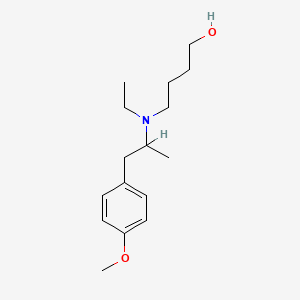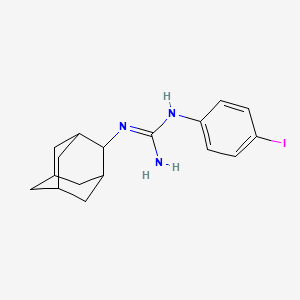
1-(4-Yodofenil)-3-(2-adamantílico)guanidina
Descripción general
Descripción
1- (4-Yodofenil)-3- (2-adamantilo)guanidina, comúnmente conocido como IPAG, es un potente antagonista del receptor sigma-1. Se ha estudiado por su capacidad de inducir apoptosis e inhibir la proliferación celular. IPAG es particularmente notable por su papel en la degradación del ligando de muerte programada 1 (PD-L1) en ciertas líneas celulares cancerosas .
Aplicaciones Científicas De Investigación
IPAG tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como antagonista del receptor sigma-1 en varios estudios químicos.
Biología: Se estudió por su papel en la inducción de apoptosis e inhibición de la proliferación celular.
Medicina: Se investigó por su potencial en la terapia del cáncer, particularmente en la reducción de los niveles de PD-L1 en las células cancerosas.
Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos y herramientas de diagnóstico .
Mecanismo De Acción
IPAG ejerce sus efectos principalmente a través de la inhibición del receptor sigma-1. Esta inhibición conduce a la degradación autolisosómica de PD-L1 en ciertas líneas celulares cancerosas, como el cáncer de próstata insensible a las hormonas y el cáncer de mama triple negativo. La reducción de PD-L1 funcional en la superficie de estas células puede mejorar la respuesta inmunitaria contra las células cancerosas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
IPAG se puede sintetizar mediante un proceso de varios pasos que involucra la reacción de 4-yodoanilina con 2-adamantilamina en presencia de un derivado de guanidina. La reacción típicamente requiere un solvente como dimetilsulfóxido (DMSO) y puede involucrar calentamiento para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para IPAG no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura y la elección del solvente, para maximizar el rendimiento y la pureza. La producción industrial también requeriría medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
IPAG sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: IPAG se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en IPAG.
Sustitución: IPAG puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de IPAG, mientras que las reacciones de sustitución pueden producir una variedad de compuestos IPAG sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Rimcazole: Otro antagonista del receptor sigma-1 con propiedades similares.
Haloperidol Reducido: Conocido por su antagonismo del receptor sigma-1.
BD-1047 y BD-1063: Ambos son antagonistas del receptor sigma-1 con efectos comparables.
Singularidad de IPAG
IPAG es único en su alta afinidad por el receptor sigma-1 y su capacidad para inducir apoptosis e inhibir la proliferación celular. Su acción específica sobre la degradación de PD-L1 lo diferencia de otros antagonistas del receptor sigma-1, lo que lo convierte en un compuesto valioso en la investigación del cáncer .
Propiedades
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193527-91-2 | |
| Record name | 193527-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


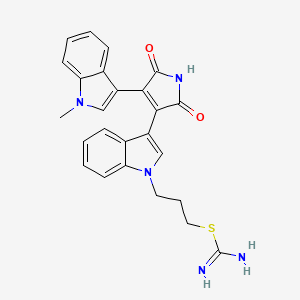
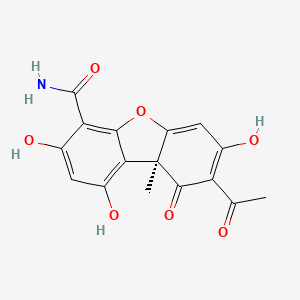

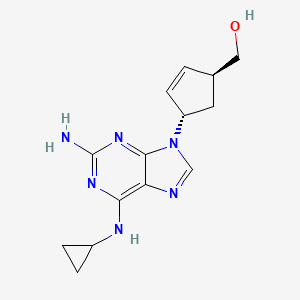
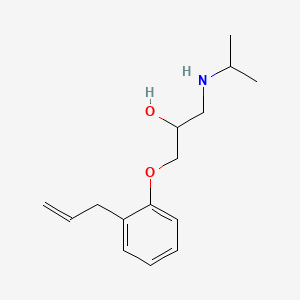
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)

